molecular formula C19H30N2O2 B5666761 1'-(2,5-dimethoxybenzyl)-1,4'-bipiperidine

1'-(2,5-dimethoxybenzyl)-1,4'-bipiperidine

Cat. No. B5666761
M. Wt: 318.5 g/mol
InChI Key: JPZCXXTWJUEBFQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1'-(2,5-dimethoxybenzyl)-1,4'-bipiperidine often involves complex synthetic pathways, aiming to introduce specific functional groups that confer desirable properties. For example, the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine involves a route applicable for preparing many 6-(substituted benzyl)-5-methylpyrido[2,3-d]pyrimidines, highlighting the synthetic strategies for incorporating the 2,5-dimethoxybenzyl group (Grivsky et al., 1980).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as the crystal and molecular structure of bibenzyl-4-yl-[5,6-dihydro-6-oxo-1-(4-pentenyl)pyridine-3-carboxylate]-4′-yl-(6-methoxypyridine-3-carboxylate), provides insights into the spatial arrangement and bond interactions critical for the compound's properties. The analysis often involves X-ray crystallography and other spectroscopic techniques to elucidate the compound's geometry and electron distribution (Zugenmaier, 2013).

Chemical Reactions and Properties

1'-(2,5-Dimethoxybenzyl)-1,4'-bipiperidine and its analogs undergo various chemical reactions, contributing to their versatile applications. The photochemistry of 3,5-dimethoxybenzyl compounds, for example, has been explored, revealing the formation of isomeric triene derivatives and suggesting SN1 reactivity with an early transition state. Such studies illuminate the reactivity patterns and potential for chemical modifications of these compounds (DeCosta et al., 2000).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of 1'-(2,5-dimethoxybenzyl)-1,4'-bipiperidine in various environments. These properties are often determined using a combination of analytical techniques, including differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and polarimetry, to assess the compound's stability, phase transitions, and optical activity.

Chemical Properties Analysis

Chemical properties, including acidity/basicity, reactivity with different reagents, and stability under various conditions, are essential for the application of 1'-(2,5-dimethoxybenzyl)-1,4'-bipiperidine in synthesis and material development. Studies involving tyrosinase inhibition and molecular dynamics calculations of bipiperidine-based inhibitors provide insights into the compound's interactions at the molecular level, offering a basis for designing new compounds with improved performance (Khan et al., 2005).

properties

IUPAC Name

1-[(2,5-dimethoxyphenyl)methyl]-4-piperidin-1-ylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2/c1-22-18-6-7-19(23-2)16(14-18)15-20-12-8-17(9-13-20)21-10-4-3-5-11-21/h6-7,14,17H,3-5,8-13,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZCXXTWJUEBFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CN2CCC(CC2)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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